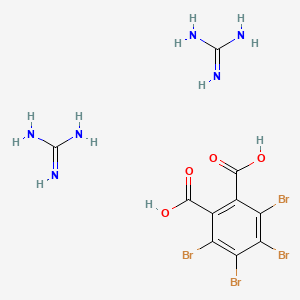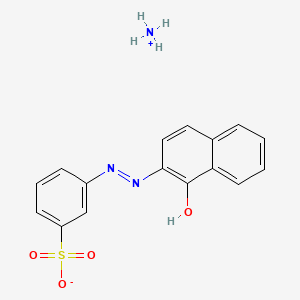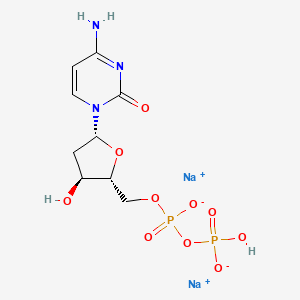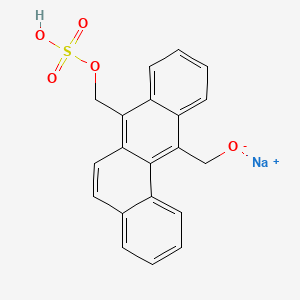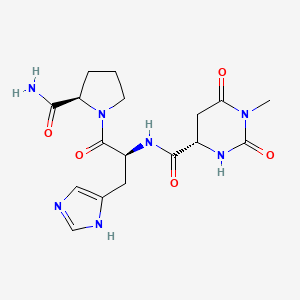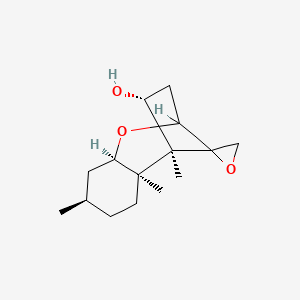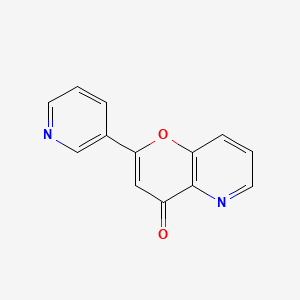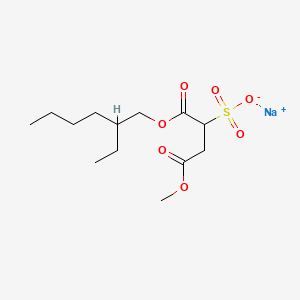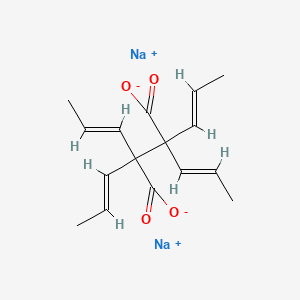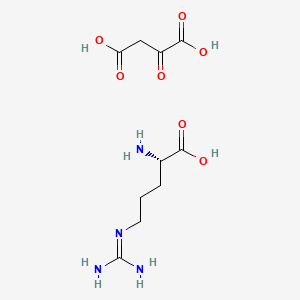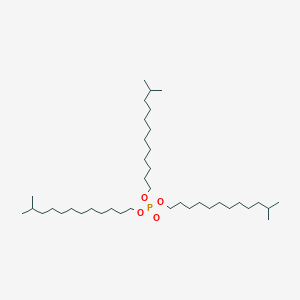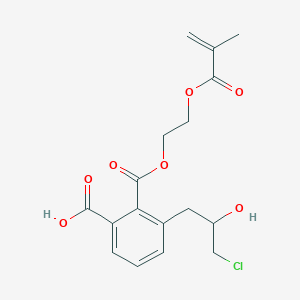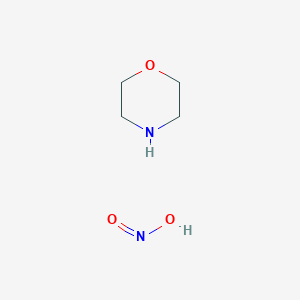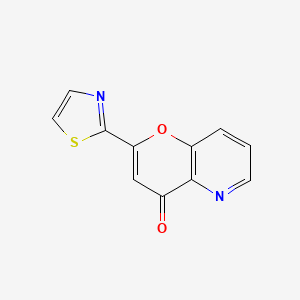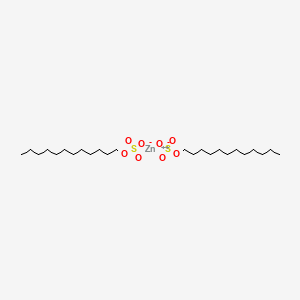
Zinc dodecyl hydrogen disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc dodecyl hydrogen disulphate, also known as zinc coco-sulfate, is a surfactant, cleansing, and emulsifying agent. It is primarily used in personal care products such as soaps, shampoos, and toothpastes. This compound is valued for its excellent foaming, cleansing, and emulsifying properties .
Métodos De Preparación
The most widely used method for preparing zinc dodecyl hydrogen disulphate involves a sulfated reaction through a continuous reactor, such as a falling film reactor. In this process, lauryl alcohol reacts with sulfur trioxide, followed by neutralization with zinc carbonate to obtain the final product . The reaction conditions typically include a mole ratio of sulfur trioxide to alcohols of 1:1 and a temperature range of 30-60°C .
Análisis De Reacciones Químicas
Zinc dodecyl hydrogen disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to alcohols.
Substitution: It can undergo substitution reactions where the hydrogen atom in the sulfate group is replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include sulfonates and alcohols .
Aplicaciones Científicas De Investigación
Zinc dodecyl hydrogen disulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the preparation of biological samples and as a cleansing agent in laboratory settings.
Medicine: It is used in the formulation of medicinal products, particularly in topical applications.
Industry: It is utilized in industrial cleaning agents and as an emulsifying agent in various industrial processes
Mecanismo De Acción
The primary mechanism of action of zinc dodecyl hydrogen disulphate is its ability to reduce surface tension, allowing it to act as an effective surfactant. It interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and leading to cell lysis. This property makes it an effective cleansing and emulsifying agent .
Comparación Con Compuestos Similares
Zinc dodecyl hydrogen disulphate can be compared with other similar compounds such as:
Zinc sulfate: Used primarily as a dietary supplement and in topical applications.
Zinc oxide: Widely used in sunscreens and as a protective agent in various formulations.
Zinc chloride: Used in various industrial applications, including as a flux in soldering.
What sets this compound apart is its superior foaming and emulsifying properties, making it particularly valuable in personal care products .
Propiedades
Número CAS |
22397-58-6 |
|---|---|
Fórmula molecular |
C24H50O8S2Zn |
Peso molecular |
596.2 g/mol |
Nombre IUPAC |
zinc;dodecyl sulfate |
InChI |
InChI=1S/2C12H26O4S.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |
Clave InChI |
JGPDIWYMBVWJCD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Zn+2] |
Números CAS relacionados |
151-41-7 (Parent) 23713-49-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


